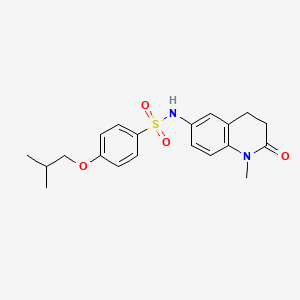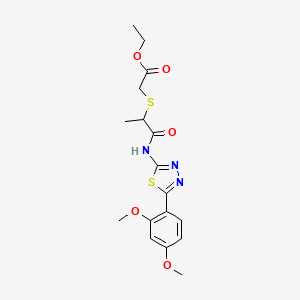
1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea is an organic compound belonging to the class of ureas This compound is characterized by the presence of a cyclopentyl group, a furan ring, and a methoxyethyl group attached to the urea moiety
Métodos De Preparación
The synthesis of 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly employed.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the urea moiety can produce the corresponding amine.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites and mechanisms of various enzymes.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The furan ring and methoxyethyl group play crucial roles in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea: This compound has two furan rings attached to the urea moiety, which may result in different chemical and biological properties.
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea: The presence of a pyrazine ring in this compound introduces additional nitrogen atoms, potentially altering its reactivity and interactions with biological targets.
1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea: The pyridine ring in this compound can affect its electronic properties and binding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-17-12(11-7-4-8-18-11)9-14-13(16)15-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIXDNMKSDSMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCCC1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2816867.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)
![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)
![N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2816874.png)
![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)



![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)
![2,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B2816885.png)
![2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2816887.png)

